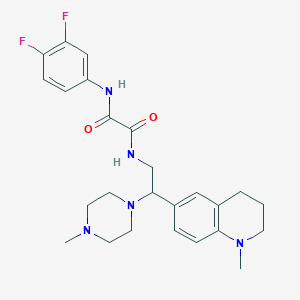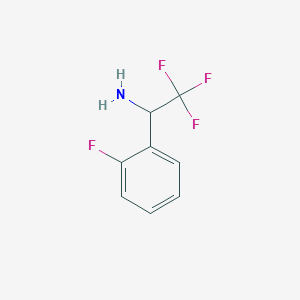![molecular formula C18H15F3N2O2S B2950402 3-[2-(Furan-2-yl)-2-(thiophen-2-yl)ethyl]-1-[2-(trifluoromethyl)phenyl]urea CAS No. 2097935-69-6](/img/structure/B2950402.png)
3-[2-(Furan-2-yl)-2-(thiophen-2-yl)ethyl]-1-[2-(trifluoromethyl)phenyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[2-(Furan-2-yl)-2-(thiophen-2-yl)ethyl]-1-[2-(trifluoromethyl)phenyl]urea, also known as FTY720 or Fingolimod, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases, including multiple sclerosis, cancer, and transplant rejection. FTY720 is a sphingosine-1-phosphate (S1P) receptor modulator that acts as an immunomodulatory and anti-inflammatory agent.
Wirkmechanismus
3-[2-(Furan-2-yl)-2-(thiophen-2-yl)ethyl]-1-[2-(trifluoromethyl)phenyl]urea acts as an S1P receptor modulator, which regulates the migration of immune cells. This compound is phosphorylated by sphingosine kinase 2 (SphK2) to form this compound-phosphate, which binds to S1P receptors on lymphocytes, causing internalization and degradation of the receptors. This results in the sequestration of immune cells in lymph nodes, preventing their migration to peripheral tissues. This compound-phosphate also binds to S1P receptors on endothelial cells, reducing the permeability of blood vessels and preventing the migration of immune cells to sites of inflammation.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In multiple sclerosis, this compound reduces the number of circulating lymphocytes, preventing their migration to the central nervous system and reducing the inflammatory response. In cancer, this compound induces apoptosis in cancer cells by activating the pro-apoptotic protein Bim and inhibiting the anti-apoptotic protein Mcl-1. This compound also inhibits tumor growth by reducing angiogenesis and inducing autophagy. In transplant rejection, this compound prevents graft rejection by inhibiting the migration of immune cells to the graft site and reducing the inflammatory response.
Vorteile Und Einschränkungen Für Laborexperimente
3-[2-(Furan-2-yl)-2-(thiophen-2-yl)ethyl]-1-[2-(trifluoromethyl)phenyl]urea has several advantages and limitations for lab experiments. One advantage is that this compound is a specific S1P receptor modulator, which allows for the selective modulation of immune cell migration. Another advantage is that this compound has been extensively studied in preclinical and clinical trials, providing a wealth of data on its pharmacokinetics and pharmacodynamics. However, one limitation is that this compound has a short half-life in vivo, which requires frequent dosing to maintain therapeutic levels. Another limitation is that this compound has been shown to have off-target effects on other signaling pathways, which may complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for 3-[2-(Furan-2-yl)-2-(thiophen-2-yl)ethyl]-1-[2-(trifluoromethyl)phenyl]urea research. One direction is to investigate the potential of this compound in other autoimmune diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to develop more potent and selective S1P receptor modulators with longer half-lives and fewer off-target effects. Additionally, the combination of this compound with other immunomodulatory agents or chemotherapy drugs may enhance its therapeutic efficacy in cancer and transplant rejection. Finally, the development of novel drug delivery systems, such as nanoparticles or liposomes, may improve the pharmacokinetics and pharmacodynamics of this compound for clinical use.
Synthesemethoden
3-[2-(Furan-2-yl)-2-(thiophen-2-yl)ethyl]-1-[2-(trifluoromethyl)phenyl]urea can be synthesized using a multi-step process that involves the reaction of various reagents. The first step involves the reaction of 2-bromo-2-(trifluoromethyl)acetophenone with 1,2-bis(2-thienyl)ethane in the presence of potassium tert-butoxide to form the intermediate compound 3-(2-(thiophen-2-yl)-2-(trifluoromethyl)phenyl)propan-1-ol. The second step involves the reaction of the intermediate compound with furan-2-carbaldehyde in the presence of boron trifluoride etherate to form the final product this compound.
Wissenschaftliche Forschungsanwendungen
3-[2-(Furan-2-yl)-2-(thiophen-2-yl)ethyl]-1-[2-(trifluoromethyl)phenyl]urea has been extensively studied for its potential therapeutic applications in various diseases, including multiple sclerosis, cancer, and transplant rejection. In multiple sclerosis, this compound acts as an immunomodulatory agent by preventing the egress of lymphocytes from lymph nodes, thereby reducing the infiltration of immune cells into the central nervous system. In cancer, this compound has been shown to induce apoptosis in cancer cells and inhibit tumor growth. In transplant rejection, this compound has been shown to prevent graft rejection by inhibiting the migration of immune cells to the graft site.
Eigenschaften
IUPAC Name |
1-[2-(furan-2-yl)-2-thiophen-2-ylethyl]-3-[2-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N2O2S/c19-18(20,21)13-5-1-2-6-14(13)23-17(24)22-11-12(15-7-3-9-25-15)16-8-4-10-26-16/h1-10,12H,11H2,(H2,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQGFENBFBBNSEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)NCC(C2=CC=CO2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(4-Chlorophenyl)-4,7,8-trimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![4-(thiophen-2-ylmethyl)-1-((4-vinylbenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2950320.png)
![2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide](/img/structure/B2950321.png)
![2-[Cyclohexyl(methyl)amino]cyclobutan-1-ol](/img/structure/B2950323.png)
![2-[(Furan-2-carbonyl)-amino]-benzothiazole-6-carboxylic acid ethyl ester](/img/structure/B2950324.png)
![Tert-butyl (3S)-2-azabicyclo[2.2.2]octane-3-carboxylate](/img/structure/B2950327.png)


![{[4-Bromo-2-(3-chlorophenoxy)phenyl]methyl}(methyl)amine](/img/structure/B2950333.png)
![[2-(Dibenzylamino)ethyl][(pyridin-2-yl)methyl]amine](/img/structure/B2950335.png)
![8-Methoxy-N-[(1-morpholin-4-ylcyclobutyl)methyl]-2-oxochromene-3-carboxamide](/img/structure/B2950336.png)
![Tert-butyl N-[[1-[2-(hydroxymethyl)phenyl]piperidin-3-yl]methyl]carbamate](/img/structure/B2950337.png)
![N-(2-{[2,5-bis(2,2,2-trifluoroethoxy)benzoyl]amino}ethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide](/img/structure/B2950339.png)
![(Z)-ethyl 2-(benzoylimino)-5-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2950341.png)